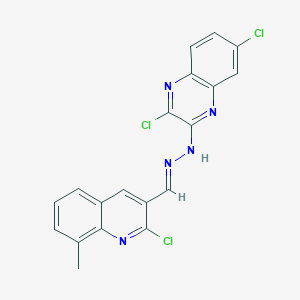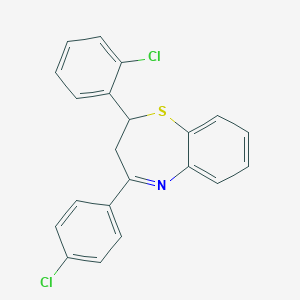![molecular formula C17H12O5S B304663 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one CAS No. 496846-21-0](/img/structure/B304663.png)
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one, also known as BSAC, is a chemical compound that belongs to the class of chromone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is not fully understood. However, several studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is its potential as a lead compound for the development of new drugs. Its diverse pharmacological activities and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is its poor solubility in water, which can make it challenging to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one. One of the potential applications is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one may have potential as a chemopreventive agent for the prevention of cancer. Further research is needed to fully understand the mechanism of action of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one involves the condensation of 2-hydroxyacetophenone with benzenesulfonyl chloride in the presence of a base catalyst. This reaction results in the formation of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Several studies have investigated the potential of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one as a lead compound for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
496846-21-0 |
|---|---|
Produktname |
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one |
Molekularformel |
C17H12O5S |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
3-[2-(benzenesulfonyl)acetyl]chromen-2-one |
InChI |
InChI=1S/C17H12O5S/c18-15(11-23(20,21)13-7-2-1-3-8-13)14-10-12-6-4-5-9-16(12)22-17(14)19/h1-10H,11H2 |
InChI-Schlüssel |
SOAMCCSEKSKSMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
